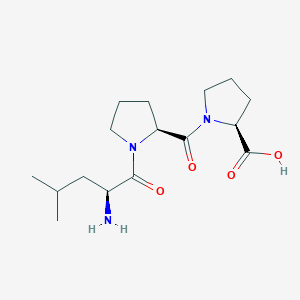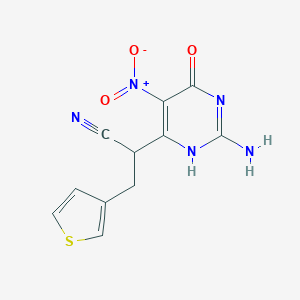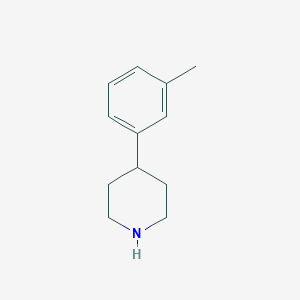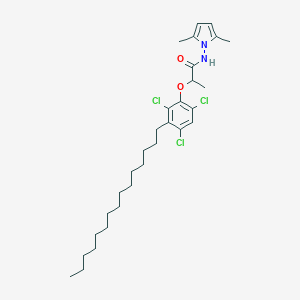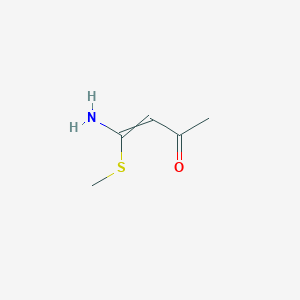
4-Amino-4-methylsulfanylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-methylsulfanylbut-3-en-2-one is an organic compound that belongs to the class of thioenamines. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties. This compound is synthesized by the reaction of 4-methylsulfanylbut-3-en-2-one with ammonia, followed by reduction with lithium aluminum hydride. The resulting compound has a variety of applications in biochemical and physiological research, making it a valuable tool for scientists around the world.
Mechanism Of Action
The mechanism of action of 4-Amino-4-methylsulfanylbut-3-en-2-one is complex and involves a variety of biochemical and physiological processes. One of its primary effects is the modulation of the activity of certain enzymes and receptors in the body. This can lead to changes in cellular signaling pathways and the regulation of various physiological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its overall effects on the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Amino-4-methylsulfanylbut-3-en-2-one are diverse and complex. This compound has been shown to have a variety of effects on the body, including the modulation of enzyme and receptor activity, the regulation of cellular signaling pathways, and the promotion of antioxidant and anti-inflammatory activity. These effects may contribute to its overall ability to modulate various physiological processes in living organisms.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 4-Amino-4-methylsulfanylbut-3-en-2-one in lab experiments is its unique properties, which make it a valuable tool for investigating the mechanisms of action of various drugs and other compounds. Additionally, this compound has been shown to have a variety of effects on the body, making it useful for studying a wide range of physiological processes. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are many potential future directions for research involving 4-Amino-4-methylsulfanylbut-3-en-2-one. One area of interest is the development of new drugs and therapies based on its unique properties. Additionally, this compound may have applications in the study of various diseases and conditions, including cancer, neurodegenerative disorders, and cardiovascular disease. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesis Methods
The synthesis of 4-Amino-4-methylsulfanylbut-3-en-2-one involves a multi-step process that begins with the reaction of 4-methylsulfanylbut-3-en-2-one with ammonia. This reaction produces 4-amino-4-methylsulfanylbut-3-en-2-one, which is then reduced with lithium aluminum hydride to yield the final product. The use of lithium aluminum hydride as a reducing agent is critical to the success of this process, as it is highly reactive and capable of reducing a wide range of functional groups.
Scientific Research Applications
The unique properties of 4-Amino-4-methylsulfanylbut-3-en-2-one make it a valuable tool for scientific research. One of its primary applications is in the study of biochemical and physiological processes in living organisms. This compound has been shown to have a variety of effects on the body, including the ability to modulate the activity of certain enzymes and receptors. This makes it a useful tool for investigating the mechanisms of action of various drugs and other compounds.
properties
CAS RN |
118129-49-0 |
|---|---|
Product Name |
4-Amino-4-methylsulfanylbut-3-en-2-one |
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
4-amino-4-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C5H9NOS/c1-4(7)3-5(6)8-2/h3H,6H2,1-2H3 |
InChI Key |
LTQUAJUKSJDWEF-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C(N)SC |
Canonical SMILES |
CC(=O)C=C(N)SC |
synonyms |
3-Buten-2-one, 4-amino-4-(methylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




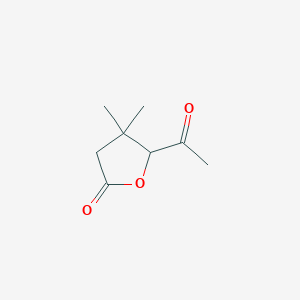
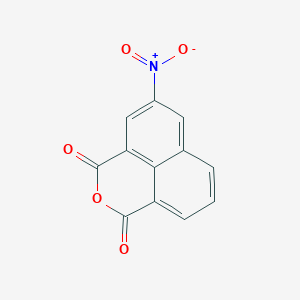
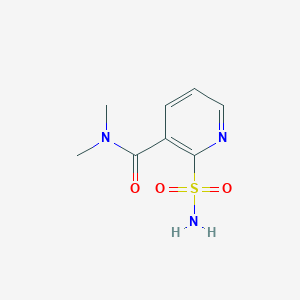
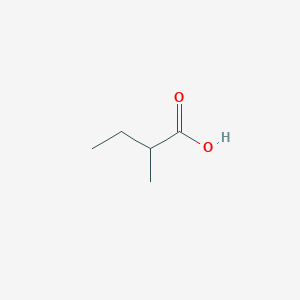
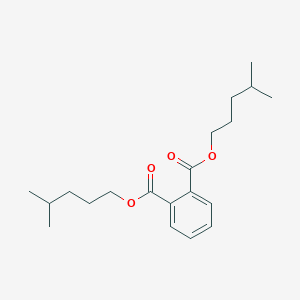

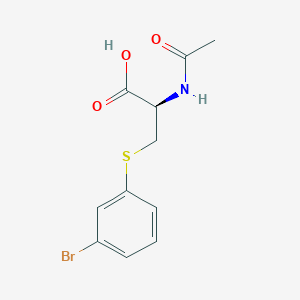
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
